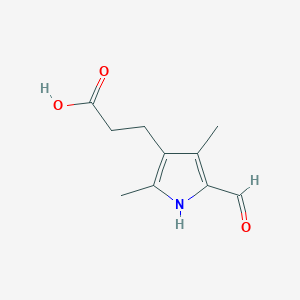

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

Description

Properties

IUPAC Name |

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUILENPFHDHTRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363702 |

Source

|

| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-96-6 |

Source

|

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, a pivotal intermediate in the synthesis of targeted therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and critical role in the creation of potent kinase inhibitors, most notably Sunitinib.

Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the design of molecules with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] Within this vast chemical space, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid has emerged as a particularly valuable building block, primarily due to its integral role in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6] This guide will illuminate the chemistry and application of this crucial intermediate, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application. The key properties of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1133-96-6 | [7] |

| Molecular Formula | C₁₀H₁₃NO₃ | [7] |

| Molecular Weight | 195.22 g/mol | [7] |

| Appearance | Not specified, likely a solid | N/A |

| Melting Point | 145-147 °C | N/A |

| Solubility | Information not widely available, likely soluble in organic solvents | N/A |

Note: Some physical properties like appearance and solubility are not consistently reported in the available literature and may vary based on purity and crystalline form.

Synthesis Methodology: A Step-by-Step Approach

The synthesis of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is a multi-step process that requires careful control of reaction conditions. The most common route involves the preparation of an ester precursor followed by hydrolysis.

Synthesis of the Ester Precursor: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

A common precursor to the title compound is its ethyl ester. A representative synthesis of a similar compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, involves the formylation of a pyrrole dicarboxylate derivative.[9][10]

Experimental Protocol:

-

Decarboxylation: A mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in trifluoroacetic acid is stirred and warmed.[9][10]

-

Formylation: The reaction mixture is cooled, and triethyl orthoformate (1.5 equivalents) is added.[9][10] The mixture is stirred for a designated period.

-

Work-up: The trifluoroacetic acid is removed under reduced pressure, and the residue is quenched with ice water.[9][10]

-

Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethyl acetate to yield the pure ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[9][10]

Hydrolysis to 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: The ethyl ester precursor is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.[11]

-

Base Hydrolysis: A strong base, such as potassium hydroxide or sodium hydroxide solution, is added to the mixture.[11]

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).[11]

-

Acidification: After cooling, the mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.[11]

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove inorganic salts, and dried to afford 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.[11]

Caption: Synthetic workflow for 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Application in Drug Synthesis: The Knoevenagel Condensation in Sunitinib Production

The primary and most significant application of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is as a key building block in the synthesis of Sunitinib. This is achieved through a Knoevenagel condensation reaction with an oxindole derivative.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[2][12][13] In the context of Sunitinib synthesis, the aldehyde group of the pyrrole intermediate reacts with the active methylene group of 5-fluoro-1,3-dihydro-2H-indol-2-one.

Experimental Protocol (General):

-

Amide Formation: First, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is converted to its corresponding amide, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, through standard amide coupling reactions.

-

Condensation: The resulting amide is then reacted with 5-fluoro-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., ethanol or methanol) in the presence of a base catalyst (e.g., piperidine or pyrrolidine).[5]

-

Reaction Conditions: The mixture is typically heated to reflux to drive the condensation and dehydration steps.

-

Isolation: Upon completion, the reaction mixture is cooled, and the Sunitinib product precipitates and can be isolated by filtration.

Caption: Knoevenagel condensation in the final step of Sunitinib synthesis.

Biological Activity and Therapeutic Context

While 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is primarily valued as a synthetic intermediate, its contribution to the biological activity of the final drug product, Sunitinib, is paramount. Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5] By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in tumor cell proliferation and angiogenesis.

The intrinsic biological activity of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid itself is not extensively documented in scientific literature. Its value lies in providing the core pyrrole scaffold, which is essential for the high-affinity binding of Sunitinib to the ATP-binding pocket of the target kinases. The broader family of pyrrole-containing compounds has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscoring the therapeutic potential of this heterocyclic motif.[2][3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. It is advised to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on available safety data for similar compounds, it may be irritating to the eyes, respiratory system, and skin.[7]

Conclusion

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid stands out as a critical intermediate in the pharmaceutical industry, particularly in the synthesis of the anticancer drug Sunitinib. Its synthesis, while multi-stepped, relies on well-established organic reactions. The strategic importance of this molecule lies in its bifunctional nature, possessing both a reactive aldehyde for Knoevenagel condensation and a carboxylic acid handle for further modification. For researchers and drug development professionals, a comprehensive understanding of the chemistry and application of this pyrrole derivative is essential for the continued innovation of targeted therapies.

References

-

ChemBK. 3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionsure Request for Quotation. Available from: [Link]

-

LookChem. The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available from: [Link]

- Ahmed, E. A., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. RSC Advances, 12(1), 1-15.

- Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

- Shaabani, A., et al. (2015). A novel and efficient one-pot three-component synthesis of 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives in water. Organic Chemistry Research, 1(1), 22-27.

-

ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. Available from: [Link]

- Kącka-Zych, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8345.

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

- Rogozea, A., et al. (2021).

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.

- Popa, M., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538.

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]

- Szewczyk, M., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(19), 6791.

- Yakimova, L. S., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(16), 4997.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Available from: [Link]

- Moretti, C., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2275.

- Acher, F. C., et al. (2003). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 13(13), 2113-2118.

- Ye, Y., et al. (2009). 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists. Journal of Medicinal Chemistry, 52(23), 7452-7460.

- Wannamaker, M. W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics, 321(2), 509-516.

-

ResearchGate. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. orgchemres.org [orgchemres.org]

- 9. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (CAS: 1133-96-6): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Within this important class of compounds, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid stands out as a pivotal intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors.

This technical guide provides a comprehensive overview of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into its physicochemical properties, detailed synthesis methodologies with mechanistic insights, and its critical role in the synthesis of the anticancer drug Sunitinib. Furthermore, it will explore the broader potential of this compound and its derivatives in the discovery of new bioactive molecules.

Physicochemical Properties and Characterization

Chemical Structure and Nomenclature

-

Systematic Name: 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

-

CAS Number: 1133-96-6[1]

Summary of Physicochemical Data

| Property | Value | Reference |

| Melting Point | 145-147 °C | 3 |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole NH proton (typically downfield, ~9-11 ppm), the aldehyde proton (~9-10 ppm), the two methyl groups on the pyrrole ring (~2.0-2.5 ppm), and the two methylene groups of the propanoic acid side chain (~2.5-3.0 ppm and ~2.2-2.6 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl carbons of the aldehyde and carboxylic acid (in the range of 160-190 ppm), the carbons of the pyrrole ring (typically between 110-140 ppm), the two methyl carbons, and the two methylene carbons of the propanoic acid chain.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretches for the carboxylic acid and aldehyde (~1650-1750 cm⁻¹), an N-H stretch for the pyrrole (~3200-3400 cm⁻¹), and C-H stretches for the alkyl groups (~2850-3000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ).

Synthesis Methodology

The synthesis of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is a multi-step process that typically involves the construction of the substituted pyrrole ring followed by formylation. A plausible and efficient route commences with the Knorr pyrrole synthesis, followed by a Vilsmeier-Haack formylation.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the key disconnections at the formyl group and the pyrrole ring itself. The formyl group can be introduced via a Vilsmeier-Haack reaction on a suitable pyrrole precursor. The pyrrole ring can be constructed through a Knorr pyrrole synthesis from an α-amino-β-ketoester and a β-ketoester.

Detailed Step-by-Step Synthesis Protocol

This protocol is a composite methodology derived from established synthetic transformations for similar pyrrole derivatives.

Step 1: Synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (Kryptopyrrole propanoic acid)

This precursor can be synthesized via a modified Knorr pyrrole synthesis.

-

Preparation of Ethyl 2-amino-3-oxobutanoate: This can be prepared by the nitrosation of ethyl acetoacetate followed by reduction.

-

Knorr Pyrrole Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxohexanoate and ethyl 2-amino-3-oxobutanoate in glacial acetic acid.

-

Add zinc dust portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture, pour it into ice-water, and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

-

Step 2: Vilsmeier-Haack Formylation

This reaction introduces the formyl group at the C5 position of the pyrrole ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Preparation of the Vilsmeier Reagent:

-

Formylation Reaction:

-

Dissolve 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid in DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice containing sodium acetate.

-

Stir the mixture until the intermediate iminium salt is hydrolyzed to the aldehyde.

-

The product, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, will precipitate.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Causality Behind Experimental Choices:

-

Knorr Pyrrole Synthesis: This is a classic and reliable method for constructing polysubstituted pyrroles. The use of zinc dust and acetic acid provides the necessary reducing environment for the cyclization to occur.

-

Vilsmeier-Haack Reaction: This is the method of choice for formylating electron-rich aromatic and heteroaromatic rings like pyrrole.[6] The reaction is generally regioselective for the α-position (C5 in this case) due to the electronic nature of the pyrrole ring. The use of DMF as both a reagent and a solvent is common.

-

Hydrolysis: Basic hydrolysis of the ester is a standard procedure to obtain the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the final product.

Caption: Vilsmeier-Haack formylation workflow.

Applications in Drug Discovery and Development

Role as a Key Intermediate in the Synthesis of Sunitinib

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is a crucial building block in the synthesis of Sunitinib (marketed as Sutent), an oral, multi-targeted receptor tyrosine kinase inhibitor.[7][8] Sunitinib is used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8]

4.1.1 Sunitinib: Mechanism of Action

Sunitinib inhibits multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which play a central role in tumor angiogenesis and proliferation.[7][8]

4.1.2 Synthetic Route from the Intermediate to Sunitinib

The synthesis of Sunitinib from 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid involves two main steps: amidation of the carboxylic acid and a subsequent Knoevenagel condensation with 5-fluoro-1,3-dihydro-2H-indol-2-one.

-

Amidation:

-

The carboxylic acid is first activated, for example, by converting it to an acid chloride or using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or CDI (Carbonyldiimidazole).

-

The activated acid is then reacted with N,N-diethylethane-1,2-diamine to form the corresponding amide.

-

-

Knoevenagel Condensation:

-

The resulting formyl-pyrrole amide is then condensed with 5-fluoro-1,3-dihydro-2H-indol-2-one in the presence of a base catalyst such as piperidine or pyrrolidine.[9] This reaction forms the characteristic exocyclic double bond of the Sunitinib structure.

-

Caption: Synthetic workflow from the intermediate to Sunitinib.

Biological Activity Profile

While the primary utility of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is as a synthetic intermediate, the broader class of substituted pyrroles exhibits a wide range of biological activities.

-

Anticancer Activity: Many pyrrole derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases, similar to Sunitinib. The structural features of the pyrrole ring and its substituents are crucial for their antiproliferative potential.

-

Antimicrobial Activity: Some studies have reported the antimicrobial properties of certain pyrrole derivatives, suggesting their potential as leads for the development of new anti-infective agents.

The aldehyde and carboxylic acid functionalities on the title compound also offer reactive handles for the synthesis of a diverse library of new chemical entities for biological screening.

Safety, Handling, and Storage

Summary of Material Safety Data Sheet (MSDS) Information

| Hazard Statement | Precautionary Statement |

| Irritating to eyes, respiratory system and skin.[2] | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] |

| Wear suitable protective clothing, gloves, and eye/face protection.[2] | |

| Avoid formation of dust and aerosols. | |

| Use in a well-ventilated area. |

Recommended Laboratory Practices for Handling

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion and Future Outlook

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the industrial production of the anticancer drug Sunitinib. The synthetic pathways to this compound are well-established, primarily relying on the robust Knorr pyrrole synthesis and Vilsmeier-Haack formylation.

Beyond its application in Sunitinib synthesis, the reactive functionalities of this molecule make it an attractive starting point for the development of novel pyrrole-based compounds. Future research could focus on leveraging this intermediate to create libraries of new chemical entities for screening against various therapeutic targets, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Sources

- 1. 1133-96-6 CAS MSDS (3-(2,4-DIMETHYL-5-FORMYL-1H-PYRROLE-3-YL)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. exchemistry.com [exchemistry.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Effect of sunitinib derivatives on glioblastoma single-cell migration and 3D cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

A Technical Guide to the Structure Elucidation of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. Designed for researchers and drug development professionals, this document outlines a logical workflow, from initial molecular formula determination to the definitive assignment of all atoms through advanced spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights into the process.

Introduction and Strategic Overview

The target molecule, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, is a substituted pyrrole. Pyrrole scaffolds are fundamental components in a vast array of natural products, pharmaceuticals, and functional materials.[1] Accurate and unambiguous structure determination is a non-negotiable prerequisite for understanding its chemical reactivity, biological activity, and potential applications.

The synthetic route to this compound often involves a Vilsmeier-Haack formylation of an appropriate pyrrole precursor.[2][3] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5] Given this synthetic context, a logical structure is anticipated, but must be rigorously confirmed.

Our elucidation strategy is a multi-step, synergistic process where each analytical technique provides a unique piece of the structural puzzle. We will begin by defining the elemental composition and then proceed to identify functional groups and assemble the complete atomic framework.

Elucidation Workflow Diagram

Caption: Overall workflow for structure elucidation.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to assemble a structure, we must first know its elemental composition. HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula.[6][7] This is a critical first step that constrains all subsequent spectral interpretation.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: Analyze using a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or an Orbitrap instrument, typically with electrospray ionization (ESI) in positive ion mode.[8][9]

-

Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Software is then used to calculate possible elemental formulas (C, H, N, O) that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).[10]

Anticipated Results: For 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, the molecular formula is C₁₀H₁₃NO₃.[11][12]

-

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₄NO₃⁺): 196.09682 Da

-

Observed m/z: Expected to be within ±5 ppm of the calculated value.

This result confirms the elemental building blocks available for the structure.

Functional Group Identification via Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[13] This provides a "checklist" of structural motifs that must be accounted for in the final structure.

Experimental Protocol:

-

Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: A spectrum is typically collected over the range of 4000–650 cm⁻¹.

Data Interpretation & Anticipated Frequencies: The IR spectrum will be analyzed for key absorption bands that correspond to the expected functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

| 3400–3250 (broad) | N–H stretch | Pyrrole N-H | [14] |

| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid O-H | [14][15] |

| ~2950 | C–H stretch | Methyl/Methylene C-H | [15] |

| ~2830 and ~2730 | H–C=O stretch | Aldehyde C-H (Fermi doublet) | [14] |

| ~1710 | C=O stretch | Carboxylic Acid C=O | [15] |

| ~1670 | C=O stretch | Aldehyde C=O (conjugated) | [15] |

| 1600–1450 | C=C stretch | Pyrrole ring C=C stretches | [13] |

The presence of these distinct bands provides strong, direct evidence for the pyrrole N-H, the carboxylic acid, and the aldehyde groups.

Assembling the Carbon-Hydrogen Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the detailed atomic connectivity of an organic molecule.[1] We will use a suite of 1D and 2D NMR experiments to build the structure piece by piece.[16][17]

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and O-H).

-

Instrumentation: All spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[18]

¹H NMR: Proton Environment Analysis

Causality: ¹H NMR identifies all unique proton environments in the molecule, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).

Anticipated ¹H NMR Data (in DMSO-d₆):

-

~12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH ).

-

~11.5 ppm (s, 1H, broad): Pyrrole N-H proton.

-

~9.4 ppm (s, 1H): Aldehyde proton (-CH O).

-

~2.5-2.8 ppm (m, 4H): Two overlapping triplets corresponding to the propanoic acid methylenes (-CH₂ -CH₂ -COOH).

-

~2.2 ppm (s, 3H): Methyl group on the pyrrole ring.

-

~2.1 ppm (s, 3H): Second methyl group on the pyrrole ring.

¹³C NMR and DEPT-135: Carbon Skeleton Analysis

Causality: ¹³C NMR identifies all unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (C) are absent.[19]

Anticipated ¹³C NMR Data (in DMSO-d₆):

-

~185 ppm (C): Aldehyde carbonyl carbon (C =O).

-

~174 ppm (C): Carboxylic acid carbonyl carbon (C =O).

-

~140-115 ppm (4 x C): Four quaternary carbons of the pyrrole ring.

-

~34 ppm (CH₂): Methylene carbon adjacent to the carboxyl group (-CH₂ -COOH).

-

~22 ppm (CH₂): Methylene carbon adjacent to the pyrrole ring.

-

~12 ppm (CH₃): Methyl carbon on the pyrrole ring.

-

~10 ppm (CH₃): Second methyl carbon on the pyrrole ring.

2D NMR: Unambiguous Connectivity Mapping

Causality: 2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the fragments identified by 1D NMR.[20][21]

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[16]

-

Key Correlation: A cross-peak will be observed between the two methylene signals of the propanoic acid chain (~2.5-2.8 ppm), confirming their adjacency (-CH₂ -CH₂ -). No other correlations are expected due to the isolation of the other proton-containing groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation).[17]

-

Key Correlations: It will definitively link the proton signals of the methyl groups and methylene groups to their corresponding carbon signals listed in the tables above. For example, the proton signal at ~9.4 ppm will correlate to the carbon signal at ~185 ppm.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting the different structural fragments.[17][22]

Key HMBC Correlations for Structure Confirmation:

Caption: Key HMBC correlations confirming substituent positions.

-

Aldehyde Proton (~9.4 ppm): Will show correlations to the C5 and C4 carbons of the pyrrole ring, placing the formyl group at position 5.

-

Propanoic Acid Methylene (~2.8 ppm, adjacent to ring): Will correlate to the C3, C2, and C4 carbons, definitively placing the propanoic acid side chain at position 3.

-

Methyl Protons (~2.2 ppm): Will correlate to the C2, C3, and C1 carbons, placing this methyl group at position 2.

-

Methyl Protons (~2.1 ppm): Will correlate to the C4, C3, and C5 carbons, placing this methyl group at position 4.

These long-range correlations are the final and most critical pieces of evidence, allowing for the unambiguous assembly of the entire molecular structure.

Data Synthesis and Final Confirmation

The structure of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is confirmed by the convergence of all spectroscopic data:

-

HRMS established the correct molecular formula: C₁₀H₁₃NO₃.

-

IR Spectroscopy confirmed the presence of N-H, O-H (acid), C=O (acid), and C=O (aldehyde) functional groups.

-

¹H and ¹³C NMR accounted for all 13 protons and 10 carbons, with chemical shifts and multiplicities consistent with the proposed structure.

-

COSY, HSQC, and HMBC experiments provided the definitive map of atomic connectivity, linking the propanoic acid side chain to C3, the formyl group to C5, and the methyl groups to C2 and C4 of the pyrrole ring.

The collective, self-consistent data provides an unequivocal validation of the assigned structure.

References

-

Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry - ACS Publications. Available at: [Link]

-

13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

-

Infrared spectroscopy correlation table. Wikipedia. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

IR Spectrum Frequency Table. Scribd. Available at: [Link]

-

Automated molecular formula determination by tandem mass spectrometry (MS/MS). ResearchGate. Available at: [Link]

-

Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Royal Society of Chemistry. Available at: [Link]

-

IR Chart. University of California, Los Angeles. Available at: [Link]

-

IR Absorption Table. University of Wisconsin-Madison. Available at: [Link]

-

Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. ACS Publications. Available at: [Link]

-

Vilsmeier formylation of pyrrole. Química Organica.org. Available at: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

1H and 13C 2D NMR Studies on Substituted A3-Pyrrolin-2-ones. J-Stage. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Interpretation steps of a NMR spectrum. analyzetest.com. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. DergiPark. Available at: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies. Available at: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available at: [Link]

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Acme Synthetic Chemicals. Available at: [Link]

-

Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)-propionsure Request for Quotation. ChemBK. Available at: [Link]

-

3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. PubChem. Available at: [Link]

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. PubChem. Available at: [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chembk.com [chembk.com]

- 12. 1133-96-6 CAS MSDS (3-(2,4-DIMETHYL-5-FORMYL-1H-PYRROLE-3-YL)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. analyzetest.com [analyzetest.com]

- 18. rsc.org [rsc.org]

- 19. web.uvic.ca [web.uvic.ca]

- 20. youtube.com [youtube.com]

- 21. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

Spectroscopic Elucidation of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Functionalized Pyrroles in Medicinal Chemistry

Pyrrole, a fundamental five-membered aromatic heterocycle, serves as a versatile scaffold in the synthesis of a multitude of biologically active compounds.[1] Its unique electronic properties and the ability to be readily functionalized make it a privileged structure in drug discovery.[2] Pyrrole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound of focus, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, is a multifunctionalized pyrrole derivative with potential applications as a key intermediate in the synthesis of complex therapeutic agents.[5] The strategic placement of a propanoic acid side chain, a formyl group, and two methyl groups on the pyrrole core provides multiple points for molecular elaboration and interaction with biological targets.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for the unambiguous structure confirmation, purity assessment, and understanding of the chemical behavior of this important synthetic intermediate.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Caption: Molecular structure and atom numbering of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH -1 |

| ~12.0 | br s | 1H | COOH |

| ~9.5 | s | 1H | CH O |

| ~2.8 | t | 2H | CH ₂(α) |

| ~2.6 | t | 2H | CH ₂(β) |

| ~2.3 | s | 3H | C2-CH ₃ |

| ~2.2 | s | 3H | C4-CH ₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C OOH |

| ~180 | C HO |

| ~140 | C 5 |

| ~135 | C 2 |

| ~128 | C 4 |

| ~120 | C 3 |

| ~35 | C H₂(β) |

| ~25 | C H₂(α) |

| ~12 | C2-C H₃ |

| ~10 | C4-C H₃ |

Interpretation of NMR Spectra

-

¹H NMR: The proton spectrum is expected to show distinct signals for each functional group. The pyrrole N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm) due to its acidic nature and potential for hydrogen bonding.[6] Similarly, the carboxylic acid proton will be a broad singlet, typically observed even further downfield (~12.0 ppm). The aldehyde proton is highly deshielded and should appear as a sharp singlet around 9.5 ppm.[7] The two methylene groups of the propanoic acid side chain will appear as triplets around 2.8 and 2.6 ppm, with their coupling revealing their adjacent positions. The two methyl groups on the pyrrole ring are expected to be sharp singlets at approximately 2.3 and 2.2 ppm.

-

¹³C NMR: The carbon spectrum will corroborate the structural features. The carbonyl carbons of the carboxylic acid and aldehyde are expected at the most downfield positions, around 175 ppm and 180 ppm, respectively.[7] The four carbons of the substituted pyrrole ring will resonate in the aromatic region (120-140 ppm). The methylene carbons of the propanoic acid chain will be found in the aliphatic region, and the two methyl carbons will be the most upfield signals.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to confirm the coupling between the two methylene groups of the propanoic acid side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate each proton signal to its attached carbon, confirming the assignments of the CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for establishing the overall connectivity. Key expected correlations would include:

-

The aldehyde proton to C5 and C4 of the pyrrole ring.

-

The protons of the C2-methyl group to C2 and C3.

-

The protons of the C4-methyl group to C4, C3, and C5.

-

The α-methylene protons of the propanoic acid chain to C3 and C4 of the pyrrole ring and the carboxylic acid carbon.

-

-

Caption: A typical workflow for NMR data acquisition and structural elucidation.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[8] DMSO-d₆ is often preferred for compounds with acidic protons to observe their exchangeable signals.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[9]

-

Tune and shim the probe for the specific sample to achieve optimal resolution and lineshape.

-

¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10]

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters according to the instrument's software guidelines.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch (pyrrole) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| 1440-1395 | Medium | O-H bend (carboxylic acid) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

Interpretation of IR Spectrum

The IR spectrum of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid is expected to be characterized by several key absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[12] A very broad and prominent band from 3300 cm⁻¹ down to 2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[13][14]

The carbonyl (C=O) stretching region will be particularly informative. Two strong absorptions are anticipated: one around 1710 cm⁻¹ for the carboxylic acid C=O (the lower frequency is due to dimerization), and another around 1680 cm⁻¹ for the aldehyde C=O.[13] The conjugation of the aldehyde with the pyrrole ring is expected to lower its stretching frequency. The C=C stretching vibrations of the pyrrole ring typically appear around 1550 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the C-O stretch and O-H bend of the carboxylic acid.[13]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[15][16]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[17]

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid powder onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[18]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

After the measurement, release the pressure, remove the sample, and clean the crystal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Formula | Interpretation |

| 195.0845 | [C₁₀H₁₃NO₃]+• | Molecular Ion (M+) |

| 196.0923 | [C₁₀H₁₄NO₃]+ | Protonated Molecule [M+H]+ |

| 178.0817 | [C₁₀H₁₂NO₂]+ | Loss of OH from carboxylic acid |

| 150.0868 | [C₉H₁₂NO]+ | Decarboxylation (loss of COOH) |

| 122.0919 | [C₈H₁₂N]+ | Loss of CO from the formyl group after decarboxylation |

Interpretation of Mass Spectrum

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₃NO₃).[19][20] The calculated monoisotopic mass is 195.08444.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) are expected to involve the functional groups.[21][22]

-

Loss of a hydroxyl radical (•OH): Fragmentation of the carboxylic acid group can lead to the loss of a hydroxyl radical, resulting in a fragment ion with m/z corresponding to [M-17]+.

-

Decarboxylation: A characteristic fragmentation of carboxylic acids is the loss of the carboxyl group as CO₂, resulting in a significant peak at [M-45]+.

-

Loss of CO: The formyl group can lose a molecule of carbon monoxide, leading to a fragment at [M-28]+ or subsequent fragmentation of other ions.

Caption: Plausible mass spectrometry fragmentation pathway for 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

Data Acquisition (using ESI-TOF as an example):

-

The mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) should be calibrated using a known standard to ensure high mass accuracy.[23][24]

-

The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode. For this molecule, positive ion mode is likely to yield the protonated molecule [M+H]+.

-

If further structural information is required, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[25]

Conclusion

The comprehensive spectroscopic analysis of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they provide an unambiguous characterization of this valuable synthetic intermediate. The detailed protocols and interpretation guidelines presented in this guide are intended to support researchers and drug development professionals in their efforts to synthesize and utilize functionalized pyrroles for the advancement of medicinal chemistry. The pyrrole scaffold continues to be a cornerstone in the development of novel therapeutics, and a thorough understanding of the spectroscopic properties of its derivatives is paramount for successful drug discovery programs.[26]

References

-

The Role of Pyrrole as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578–2586. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]

-

Gîrdan, M. A., Vlase, L., & Tiperciuc, B. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5143. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved from [Link]

-

Bruno, O., Brullo, C., & Schenone, S. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112791. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Rüdiger, C., & Hubner, J. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Université de Genève. Retrieved from [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. Retrieved from [Link]

-

Kumar, P., & Kumar, R. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(23), 13876-13904. Retrieved from [Link]

-

Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

-

Commercially available pyrrole based drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]

-

1H-Pyrrole-3-propanoic acid, 2-benzyloxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved from [Link]

-

High Resolution Mass Spectrometry. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

-

Castañar, L., & Parella, T. (2015). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Organic Letters, 17(15), 3742–3745. Retrieved from [Link]

-

Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (n.d.). ResearchGate. Retrieved from [Link]

-

HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect. Retrieved from [Link]

-

The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

D'Auria, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 512. Retrieved from [Link]

-

Regular Article. (n.d.). Organic Chemistry Research. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. (n.d.). Wiley Online Library. Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2020). Molecules, 25(15), 3453. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. youtube.com [youtube.com]

- 18. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 19. measurlabs.com [measurlabs.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 23. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

- 25. algimed.com [algimed.com]

- 26. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Pyrrole-3-Propanoic Acids: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Immediate Release

[City, State] – January 13, 2026 – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the intricate world of heterocyclic compounds. Among these, pyrrole-3-propanoic acid derivatives are emerging as a promising scaffold in drug discovery. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core biological activities of these compounds, offering insights into their synthesis, mechanisms of action, and potential therapeutic applications.

Introduction: The Pyrrole Scaffold and the Significance of the Propanoic Acid Moiety

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry. The introduction of a propanoic acid side chain at the 3-position of the pyrrole ring creates a unique molecular architecture with the potential for diverse biological activities. This addition not only influences the molecule's physicochemical properties, such as solubility and lipophilicity, but also provides a crucial functional group for interaction with biological targets.

This guide will explore the known and potential biological activities of pyrrole-3-propanoic acid derivatives, with a focus on their anti-inflammatory, anticancer, antibacterial, and antiviral properties. We will also discuss the synthetic strategies employed to generate libraries of these compounds and the experimental workflows used to evaluate their therapeutic potential.

Synthetic Strategies: Building the Pyrrole-3-Propanoic Acid Core

The synthesis of pyrrole-3-propanoic acid derivatives is pivotal for exploring their structure-activity relationships (SAR). A versatile and widely employed method for constructing the pyrrole ring is the Paal-Knorr synthesis .[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

To generate pyrrole-3-propanoic acid derivatives, a key starting material is a γ-keto-ester, which contains the precursor to the propanoic acid side chain. The general synthetic approach is outlined below:

Caption: Paal-Knorr synthesis of pyrrole-3-propanoic acids.

This synthetic route offers the advantage of readily introducing diversity at the N1 position of the pyrrole ring by varying the primary amine used in the initial condensation step. Further modifications can be made to the substituents at other positions of the pyrrole ring by starting with appropriately substituted 1,4-dicarbonyl compounds.

Biological Activities and Therapeutic Potential

The propanoic acid moiety can significantly influence the biological activity of the pyrrole scaffold, often enhancing its interaction with specific biological targets.

Anti-inflammatory and Immunomodulatory Activity

Recent studies have highlighted the potent anti-inflammatory and immunomodulatory effects of certain pyrrole-3-propanoic acid derivatives. For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to exhibit significant anti-inflammatory properties.[4]

Mechanism of Action: While the precise mechanism for all derivatives is under investigation, one key target for anti-inflammatory action is the cyclooxygenase (COX) enzyme. The propanoic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to interact with the active site of COX enzymes. It is hypothesized that the pyrrole-3-propanoic acid scaffold can be tailored to achieve selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Wistar rats are commonly used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces localized edema.

-

Test Compound Administration: The pyrrole-3-propanoic acid derivative is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.

Anticancer Activity

The broader class of pyrrole derivatives has demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][6][7][8] While specific data on pyrrole-3-propanoic acid derivatives is still emerging, the structural features of this subclass suggest they could be promising candidates for anticancer drug development.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many pyrrole-containing compounds are potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[9] The propanoic acid group could potentially form crucial interactions with the ATP-binding site of kinases.

-

Induction of Apoptosis: Pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrrole-3-propanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Pyrrole-containing compounds have a long history as antibacterial agents.[10][11][12][13] The introduction of a propanoic acid group could enhance the antibacterial profile of the pyrrole scaffold by improving its solubility and potential to interact with bacterial enzymes or cell wall components.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the pyrrole-3-propanoic acid derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacteria.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

The antiviral potential of pyrrole derivatives is an active area of research.[5][14] The structural diversity that can be achieved with the pyrrole-3-propanoic acid scaffold makes it an attractive starting point for the development of novel antiviral agents.

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles as a result of treatment with an antiviral compound.

-

Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.

-

Virus and Compound Incubation: A known amount of virus is pre-incubated with different concentrations of the pyrrole-3-propanoic acid derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixture.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The plaques are visualized by staining and counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration to determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrrole-3-propanoic acid derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective therapeutic agents.[9][15][16]

Key areas for future investigation include:

-

Systematic modification of substituents at the N1, C2, C4, and C5 positions of the pyrrole ring to explore the impact on different biological activities.

-

Elucidation of the precise molecular targets for derivatives showing promising activity.

-

In vivo efficacy and pharmacokinetic studies to evaluate the therapeutic potential of lead compounds in animal models.

Conclusion

Pyrrole-3-propanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their synthetic accessibility via methods like the Paal-Knorr synthesis allows for the generation of diverse chemical libraries for high-throughput screening. While research into the specific activities of this subclass is still in its early stages, the foundational knowledge of the broader pyrrole family, coupled with the unique properties imparted by the propanoic acid moiety, positions these compounds as exciting candidates for the development of new anti-inflammatory, anticancer, antibacterial, and antiviral therapies. Continued investigation into their synthesis, biological evaluation, and structure-activity relationships is essential to unlock their full therapeutic potential.

References

[17] New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]